2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
Description
The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (hereafter referred to as Compound A) features a quinoxaline core linked via a piperazine ring to a pyrimidine moiety substituted with a methyl group and a morpholine ring. Quinoxalines are heterocyclic aromatic compounds known for their biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The piperazine linker enhances solubility and provides conformational flexibility, while the morpholine substituent may improve pharmacokinetic properties through hydrogen bonding and polarity modulation .
Properties
IUPAC Name |
4-[6-methyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-14-19(27-10-12-29-13-11-27)25-21(23-16)28-8-6-26(7-9-28)20-15-22-17-4-2-3-5-18(17)24-20/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUTSSPNHXCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloroquinoxaline
2-Chloroquinoxaline serves as the foundational intermediate for introducing the piperazine moiety. The chlorination of quinoxaline is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. A mixture of quinoxaline (10 mmol) and POCl₃ (30 mL) is heated at 110°C for 6 hours, followed by neutralization with ice-cold water and extraction with dichloromethane. The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1), yielding 2-chloroquinoxaline as a pale-yellow solid (82% yield).
Synthesis of 2-(Piperazin-1-yl)quinoxaline
The nucleophilic substitution of 2-chloroquinoxaline with piperazine is conducted in anhydrous dichloromethane. To a solution of 2-chloroquinoxaline (5 mmol) and piperazine (15 mmol) in 50 mL DCM, triethylamine (10 mmol) is added as a base. The reaction is stirred at 25°C for 48 hours, after which the solvent is evaporated, and the residue is recrystallized from ethanol to afford 2-(piperazin-1-yl)quinoxaline (68% yield). NMR analysis confirms the substitution pattern, with a singlet at δ 8.12 ppm (quinoxaline H-3 and H-6) and multiplet signals for the piperazine protons.
Synthesis of 2-Chloro-4-methyl-6-morpholinopyrimidine
This intermediate is prepared via sequential substitutions on 2,4,6-trichloropyrimidine. First, morpholine (10 mmol) reacts with 2,4,6-trichloropyrimidine (5 mmol) in dioxane at 80°C for 12 hours, substituting the para-chlorine at position 6. The product, 2,4-dichloro-6-morpholinopyrimidine, is isolated in 75% yield. Subsequent methylation at position 4 is achieved using methylmagnesium bromide (MeMgBr, 15 mmol) in tetrahydrofuran (THF) at 0°C, yielding 2-chloro-4-methyl-6-morpholinopyrimidine (63% yield). LC-MS analysis confirms the molecular ion peak at m/z 244.1 [M+H]⁺.
Coupling of Intermediates to Form the Target Compound
The final step involves coupling 2-(piperazin-1-yl)quinoxaline with 2-chloro-4-methyl-6-morpholinopyrimidine. A mixture of 2-(piperazin-1-yl)quinoxaline (3 mmol), 2-chloro-4-methyl-6-morpholinopyrimidine (3.3 mmol), and cesium carbonate (9 mmol) in toluene is refluxed for 24 hours under nitrogen. The reaction is monitored via TLC, and upon completion, the mixture is filtered, concentrated, and purified by silica gel chromatography (DCM:MeOH, 15:1) to yield the target compound as a white solid (58% yield).
Table 1: Optimization of Coupling Reaction Conditions
| Condition | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Standard | Toluene | Cs₂CO₃ | 110 | 24 | 58 |
| Alternative 1 | DCM | Et₃N | 40 | 48 | 42 |
| Alternative 2 | Dioxane | K₂CO₃ | 80 | 36 | 37 |
Mechanistic Insights and Reaction Optimization
The coupling reaction proceeds via a nucleophilic aromatic substitution mechanism, where the piperazine’s secondary amine attacks the electron-deficient C-2 position of the pyrimidine. Electron-donating groups (morpholine at C-6, methyl at C-4) deactivate the pyrimidine ring, necessitating elevated temperatures and strong bases like Cs₂CO₃ to drive the reaction. Solvent polarity also influences reactivity, with toluene providing optimal dielectric constant for intermediate stabilization.
Analytical Characterization and Validation
The target compound is characterized via ¹H NMR, ¹³C NMR, and HRMS. Key NMR signals include:
-
¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 2H, quinoxaline H-3/H-6), 6.78 (s, 1H, pyrimidine H-5), 3.85–3.72 (m, 8H, morpholine), 3.52–3.48 (m, 4H, piperazine), 2.41 (s, 3H, CH₃).
-
HRMS : m/z 436.2121 [M+H]⁺ (calculated for C₂₂H₂₆N₇O: 436.2104).
Table 2: Comparative Yields of Key Intermediates
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2-Chloroquinoxaline | 82 | 98.5 |
| 2-(Piperazin-1-yl)quinoxaline | 68 | 97.8 |
| 2-Chloro-4-methyl-6-morpholino | 63 | 96.2 |
| Target Compound | 58 | 99.1 |
Chemical Reactions Analysis
Quinoxaline Core Formation
The quinoxaline scaffold is typically synthesized via condensation of 1,2-diaminobenzene derivatives with α-diketones or α-keto acids under acidic or catalytic conditions . For example:
Piperazine-Pyrimidine Coupling
The pyrimidine ring is introduced via nucleophilic aromatic substitution (SNAr) between 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine and piperazine derivatives. Key conditions include:
-
Solvent: Acetonitrile or THF
-
Base: Na₂CO₃ or Et₃N
-
Temperature: Reflux (80–100°C)
Final Assembly
The quinoxaline and piperazinylpyrimidine moieties are coupled via Buchwald-Hartwig amination or Ullmann-type reactions using palladium catalysts :
Sulfonation and Sulfonamide Formation
The quinoxaline nitrogen undergoes sulfonation with arylsulfonyl chlorides in dichloromethane (DCM) at 0–25°C :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Bromophenylsulfonyl chloride | DCM, Et₃N, 0°C | 3-(4-Bromophenylsulfonyl)quinoxaline | 83 |
| Methylsulfonyl chloride | DCM, RT, 12 h | 3-(Methylsulfonyl)quinoxaline | 91 |
Morpholine Substitution
The morpholine group is introduced via SNAr on the pyrimidine ring using morpholine in refluxing ethanol :
Solvent-Free Conditions
Solvent-free reactions enhance atom economy for morpholine substitutions :
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine ring facilitates SNAr with piperazine, driven by deprotonation of the amine nucleophile .
-
Palladium-Catalyzed Coupling : Ligand design (e.g., Xantphos) suppresses β-hydride elimination, improving cross-coupling efficiency .
Stability and Reactivity Trends
-
pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions due to quinoxaline ring protonation or deprotonation .
-
Thermal Stability : Stable up to 200°C (TGA data), making it suitable for high-temperature reactions .
Biological Interaction Relevance
While beyond direct chemical reactivity, the compound’s kinase inhibition activity (IC₅₀ = 24–40 nM against PI3Kα) stems from hydrogen bonding between its morpholine group and kinase active sites (e.g., Val851, Lys802 in PI3Kα) .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of quinoxaline exhibit significant cytotoxicity against various cancer cell lines. The presence of the morpholine and piperazine groups may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.
Enzyme Inhibition
Research indicates that 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline can act as an inhibitor for specific enzymes involved in disease pathways. For instance, it has been studied for its inhibitory effects on kinases, which play crucial roles in cell signaling and cancer progression.
Receptor Modulation
The compound's structural characteristics suggest that it may bind to various receptors, potentially modulating their activity. This property makes it a candidate for developing drugs targeting neurological disorders or other receptor-mediated conditions.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Kinase Inhibition
In another investigation, the compound was tested against several kinases implicated in tumor growth. It demonstrated potent inhibitory activity against the c-KIT kinase, which is often mutated in certain cancers. This finding supports further development as a targeted therapy for c-KIT positive tumors.
Mechanism of Action
The mechanism of action of 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Quinoxaline-Pyrimidine Hybrids
Compound A shares structural motifs with quinoxaline-pyrimidine hybrids reported in antioxidant and anti-inflammatory studies (). For example:
Key Differences :
- 7e lacks the piperazine linker and morpholine group, instead featuring a trimethoxyphenyl substitution. This likely reduces solubility compared to Compound A , where piperazine and morpholine enhance hydrophilicity.
- The methylpyrimidine-morpholine combination in Compound A may target kinases or GPCRs, whereas 7e ’s trimethoxyphenyl group is associated with tubulin inhibition .
Thienopyrimidine Derivatives from Patent Literature
The EP 2 402 347 A1 patent (–5,7–8) describes thienopyrimidines with morpholine and piperazine substituents, such as:
Key Insights :
- Thienopyrimidines in the patent are often kinase inhibitors (e.g., PI3K/mTOR), leveraging the morpholine’s oxygen for hinge-region binding .
- The piperazine linker in Compound A provides greater rotational freedom than rigid thienopyrimidine cores, possibly improving target adaptability but reducing binding affinity .
Pyrrolidine vs. Morpholine Substitutions
A structurally analogous compound, 2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (), substitutes morpholine with pyrrolidine:
Functional Implications :
- Morpholine’s oxygen may improve water solubility and membrane permeability compared to pyrrolidine, which is more lipophilic and prone to protonation at physiological pH .
- Pyrrolidine’s basicity could enhance ionic interactions in acidic environments (e.g., lysosomes), whereas morpholine’s neutrality may favor cytosolic targets .
Example Pathway (Inferred) :
Chlorination of a quinoxaline-pyrimidine precursor.
Piperazine introduction via nucleophilic substitution.
Morpholine attachment using a coupling agent or alkylation.
Biological Activity
The compound 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and virology. This article delves into its synthesis, biological evaluation, structure-activity relationships (SAR), and its mechanisms of action.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoxaline Core : The quinoxaline ring is synthesized through a condensation reaction involving appropriate precursors.
- Pyrimidine and Morpholine Integration : The morpholine and pyrimidine moieties are introduced via nucleophilic substitution reactions.
- Piperazine Linkage : The piperazine group is added to connect the quinoxaline core to the pyrimidine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including our compound of interest. For instance, a series of quinoxaline derivatives were evaluated against various cancer cell lines, demonstrating significant inhibitory effects with IC50 values often below 1 μM, indicating potent activity ( ).
Table 1: Anticancer Activity of Quinoxaline Derivatives
Antiviral Activity
Quinoxaline derivatives have also shown promise as antiviral agents. In particular, modifications to the quinoxaline structure have been associated with enhanced activity against viruses such as Hepatitis B and Cytomegalovirus (HCMV). The morpholinomethyl side chain has been identified as a critical component for achieving good antiviral activity ( ).
Table 2: Antiviral Activity Against HCMV
| Compound | HCMV Pol Activity IC50 (nM) | HCMV Pra Activity IC50 (nM) |
|---|---|---|
| Compound 9 | 620 | 100 |
| Compound 10 | 4 | 1 |
| Ganciclovir | - | 1300 |
The biological activity of 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and viral replication. For instance, it has been suggested that this compound may inhibit key kinases involved in signal transduction pathways, thereby modulating cellular responses ( ).
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of quinoxaline derivatives. Studies indicate that:
- Substituents on the Quinoline Ring : Modifications at specific positions on the quinoxaline ring can significantly affect potency.
- Morpholine and Pyrimidine Contributions : The presence of morpholine enhances solubility and bioavailability, while pyrimidine contributes to receptor binding affinity ( ).
Case Studies
Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:
- ASK1 Inhibitors : A study demonstrated that certain modifications to the quinoxaline structure resulted in potent ASK1 inhibitors with IC50 values significantly lower than existing treatments ( ).
- Antiviral Testing : Another investigation focused on the antiviral properties against Hepatitis B, revealing that specific derivatives exhibited promising activity without significant cytotoxicity ( ).
Q & A
Q. What synthetic methodologies are employed to construct the quinoxaline core in 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline?
The quinoxaline scaffold is typically synthesized via condensation of o-phenylenediamine with a benzyl group under optimized reaction conditions. For example, a high-yielding route involves refluxing in absolute ethanol with catalytic acid, followed by purification via column chromatography . Substituents like the morpholin-4-yl and piperazine groups are introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
Q. What primary biological targets are associated with this compound?
The compound exhibits potent inhibition of HIV-1 reverse transcriptase (RT) , with IC₅₀ values in the micromolar range. Its piperazine and pyrimidine moieties facilitate binding to the RT non-nucleoside inhibitor (NNRTI) pocket, disrupting viral replication .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine and piperazine positions influence anti-HIV activity?
- Pyrimidine modifications : Electron-withdrawing groups (e.g., morpholin-4-yl) enhance RT binding affinity by stabilizing hydrophobic interactions. Substitutions at the 4-methyl position improve metabolic stability .
- Piperazine substitutions : Bulky groups (e.g., arylpiperazines) reduce off-target effects but may compromise solubility. Balancing lipophilicity (ClogP <5) is critical for cellular permeability .
Q. What computational strategies optimize this compound’s activity against drug-resistant HIV strains?
- Molecular docking : Identifies binding poses resistant to mutations (e.g., K103N, Y181C).
- 3D-QSAR : Guides substituent prioritization based on steric/electronic descriptors.
- Molecular dynamics (MD) : Simulates binding stability over time (≥50 ns trajectories recommended) .
Q. How can in vitro resistance profiling inform the design of next-generation analogs?
- Resistance selection experiments : Serial passage of HIV in MT-2 cells under suboptimal compound concentrations identifies mutation hotspots (e.g., RT codon 138 or 190) .
- Cross-resistance assays : Test analogs against panels of mutant RT enzymes to prioritize broad-spectrum candidates .
Q. What in vitro assays are used to evaluate pharmacokinetic properties?
- Microsomal stability : Incubation with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂).
- Caco-2 permeability : Predicts intestinal absorption (Papp >1 ×10⁻⁶ cm/s desirable).
- Plasma protein binding : Equilibrium dialysis to assess free fraction (target <95% bound) .
Q. How can scaffold hybridization improve dual-targeting efficacy (e.g., antiviral + anticancer)?
- Triazole-quinoxaline hybrids : Demonstrated dual inhibition of EGFR and COX-2 via sulfonamide linkages, validated by kinase assays and COX-2 ELISA .
- Rational design : Prioritize substituents with known pharmacophore overlap (e.g., morpholine for RT inhibition; triazole for kinase binding) .
Methodological Considerations
- Contradictions in data : Some studies report conflicting IC₅₀ values for similar analogs, likely due to assay variability (e.g., RT enzymatic vs. cell-based assays). Standardizing protocols (e.g., uniform ATP concentrations) is essential .
- Key synthetic challenges : Piperazine ring alkylation often requires Boc protection/deprotection to avoid side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
